(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide
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Description
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide, also known by its CAS number 1344968-17-7, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H21N3O and features a chiral center, which contributes to its biological activity. The presence of the pyrrolidine ring and the propionamide group is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : (S)-2-amino-propionic acid and (R)-1-methyl-pyrrolidine.
- Coupling Reaction : Activation of the carboxyl group followed by reaction with the amine to form an amide bond.
- Deprotection : Removal of any protecting groups used during the synthesis.
These steps ensure a high yield and purity of the final product, which is crucial for its application in biological studies.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. The structural features, particularly the pyrrolidine ring and amino group, influence binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Pyrrolidine derivative A | 0.0039 | Staphylococcus aureus |
Pyrrolidine derivative B | 0.025 | Escherichia coli |
(S)-2-Amino-N-methyl... | TBD | TBD |
Enzyme Inhibition
Studies have explored the compound's potential as an enzyme inhibitor. Its structure allows it to interact with active sites of various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant organisms .
- Therapeutic Potential : Another investigation focused on the compound's role in modulating neurotransmitter systems, suggesting possible applications in neuropharmacology .
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-4-5-12(2)6-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEYBLUAZAUVSM-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.